molecular formula C10H13N3S B140711 5-Benzyl-1,3,5-triazinane-2-thione CAS No. 42170-02-5

5-Benzyl-1,3,5-triazinane-2-thione

Cat. No.: B140711
CAS No.: 42170-02-5
M. Wt: 207.3 g/mol
InChI Key: SONULLPFRANLHC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-1,3,5-triazinane-2-thione typically involves the reaction of benzylamine with carbon disulfide and formaldehyde. The reaction is carried out under reflux conditions in the presence of a base such as sodium hydroxide. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Benzyl-1,3,5-triazinane-2-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. It binds to enzymes and disrupts their normal function, leading to cell death. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it affects the synthesis of nucleic acids and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1,3,5-Triazinane-2-thione
  • 5-Methyl-1,3,5-triazinane-2-thione
  • 5-Phenyl-1,3,5-triazinane-2-thione

Uniqueness

Compared to other similar compounds, 5-Benzyl-1,3,5-triazinane-2-thione has a unique benzyl group attached to the triazinane ring. This structural feature enhances its chemical reactivity and biological activity. The presence of the benzyl group also allows for further functionalization, making it a versatile compound for various applications.

Properties

IUPAC Name

5-benzyl-1,3,5-triazinane-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c14-10-11-7-13(8-12-10)6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SONULLPFRANLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)NCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350153
Record name 5-benzyl-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>31.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663716
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

42170-02-5
Record name 5-benzyl-1,3,5-triazinane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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